1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene 1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene
Brand Name: Vulcanchem
CAS No.: 30158-45-3
VCID: VC18736946
InChI: InChI=1S/C14H12BrClO2S/c15-12-6-8-13(9-7-12)19(17,18)10-14(16)11-4-2-1-3-5-11/h1-9,14H,10H2
SMILES:
Molecular Formula: C14H12BrClO2S
Molecular Weight: 359.7 g/mol

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene

CAS No.: 30158-45-3

Cat. No.: VC18736946

Molecular Formula: C14H12BrClO2S

Molecular Weight: 359.7 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene - 30158-45-3

Specification

CAS No. 30158-45-3
Molecular Formula C14H12BrClO2S
Molecular Weight 359.7 g/mol
IUPAC Name 1-bromo-4-(2-chloro-2-phenylethyl)sulfonylbenzene
Standard InChI InChI=1S/C14H12BrClO2S/c15-12-6-8-13(9-7-12)19(17,18)10-14(16)11-4-2-1-3-5-11/h1-9,14H,10H2
Standard InChI Key RRAWEGLJMZQPRB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₄H₁₂BrClO₂S, with a systematic IUPAC name of 1-bromo-4-(2-chloro-2-phenylethyl)sulfonylbenzene . Key structural elements include:

  • Bromine atom at the para position of the benzene ring.

  • Sulfonyl group (-SO₂-) at the opposing para position, connected to a 2-chloro-2-phenylethyl substituent.

The SMILES notation (C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)Cl) and InChIKey (RRAWEGLJMZQPRB-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .

Table 1: Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₁₄H₁₂BrClO₂S
Molecular Weight359.7 g/mol
Density1.519 g/cm³
CAS Registry30158-45-3
PubChem CID284405

Synthesis and Reactivity

Hypothesized Synthetic Pathways

Although explicit synthetic protocols for this compound are scarce in available literature, analogous sulfone derivatives suggest multi-step routes involving:

  • Sulfonation: Introduction of the sulfonyl group via reaction with sulfonic acid derivatives.

  • Halogenation: Bromination at the para position using reagents like Br₂/FeBr₃.

  • Alkylation: Attachment of the 2-chloro-2-phenylethyl group through Friedel-Crafts or nucleophilic substitution.

Reactivity Profile

  • Sulfonyl Group: Participates in nucleophilic substitutions (e.g., with amines or alcohols).

  • Aromatic Bromine: Amenable to cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Chlorinated Ethyl Chain: Potential site for elimination or further functionalization .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Sulfones are pivotal in drug design due to their metabolic stability and ability to modulate pharmacokinetics. This compound’s structure suggests utility in synthesizing kinase inhibitors or antimicrobial agents, though specific applications remain unexplored.

Agrochemical Development

Halogenated aromatics are common in herbicides and pesticides. The bromine and chlorine substituents may enhance lipid solubility, improving bioavailability in target organisms.

Organic Synthesis

The compound’s multifunctional groups make it a versatile building block for:

  • Cross-coupling reactions to construct biaryl systems.

  • Sulfone-based linkers in polymer chemistry .

Physical and Chemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Density1.519 g/cm³
Water SolubilityInsoluble
StabilityStable under inert conditions

Future Research Directions

  • Synthetic Optimization: Develop efficient, scalable routes with characterization of intermediates.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Environmental Impact: Assess biodegradation and ecotoxicity profiles.

  • Crystallographic Studies: Resolve 3D structure to inform computational modeling .

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